molecular formula C19H14F3N5O3S2 B5009283 4-({1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-OXO-3-(TRIFLUOROMETHYL)-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)-1-BENZENESULFONAMIDE

4-({1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-OXO-3-(TRIFLUOROMETHYL)-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)-1-BENZENESULFONAMIDE

Cat. No.: B5009283
M. Wt: 481.5 g/mol
InChI Key: PIKDPJLAFZNRKW-UHFFFAOYSA-N
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Description

4-({1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-OXO-3-(TRIFLUOROMETHYL)-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)-1-BENZENESULFONAMIDE is a complex organic compound that features a benzothiazole moiety, a pyrazole ring, and a benzenesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Properties

IUPAC Name

4-[1-[2-(1,3-benzothiazol-2-yl)-3-oxo-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N5O3S2/c1-10(24-11-6-8-12(9-7-11)32(23,29)30)15-16(19(20,21)22)26-27(17(15)28)18-25-13-4-2-3-5-14(13)31-18/h2-9,26H,1H3,(H2,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKDPJLAFZNRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=C(C=C1)S(=O)(=O)N)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-OXO-3-(TRIFLUOROMETHYL)-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of the benzothiazole and pyrazole rings, followed by their coupling with the benzenesulfonamide group. Common reagents used in these reactions include hydroxybenzotriazole (HOBt), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), and dimethylformamide (DMF) as a solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-({1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-OXO-3-(TRIFLUOROMETHYL)-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-({1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-OXO-3-(TRIFLUOROMETHYL)-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)-1-BENZENESULFONAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-({1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-OXO-3-(TRIFLUOROMETHYL)-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, it can inhibit the aggregation of proteins like α-synuclein and tau, which are implicated in neurodegenerative diseases . The compound may also interact with enzymes and receptors involved in bacterial and fungal growth, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({1-[1-(1,3-BENZOTHIAZOL-2-YL)-5-OXO-3-(TRIFLUOROMETHYL)-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}AMINO)-1-BENZENESULFONAMIDE is unique due to its combination of the benzothiazole, pyrazole, and benzenesulfonamide moieties, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and pathways, making it a versatile compound for various scientific research applications .

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